2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]-
Overview
Description
2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C12H13FN2O and a molecular weight of 220.24 g/mol.
Preparation Methods
The synthesis of 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- typically involves the reaction of 2-Cyclohexen-1-one with 4-fluorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it useful in studying biological pathways and enzyme interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme-catalyzed reactions and interactions with cellular components .
Comparison with Similar Compounds
2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- can be compared with similar compounds such as:
- 1-Cyclohexen-3-one
- 2-Cyclohexenone
- 3-Oxocyclohexene
- Cyclohexen-3-one
- Cyclohexenone
These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the 4-fluorophenylhydrazinyl group in 2-Cyclohexen-1-one, 3-[2-(4-fluorophenyl)hydrazinyl]- imparts unique properties that distinguish it from these related compounds .
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)hydrazinyl]cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(16)8-11/h4-8,14-15H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIDYTWLMPGVFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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